1,4-Bis[di(propan-2-yl)amino]anthracene-9,10-dione
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Overview
Description
1,4-Bis(diisopropylamino)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique photophysical properties and has been studied for various applications in materials science and medicinal chemistry. The structure of 1,4-Bis(diisopropylamino)anthracene-9,10-dione includes two diisopropylamino groups attached to the anthracene core, which significantly influences its chemical behavior and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(diisopropylamino)anthracene-9,10-dione typically involves the reaction of 1,4-dichloroanthracene-9,10-dione with diisopropylamine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of chlorine atoms with diisopropylamino groups, yielding the desired product .
Industrial Production Methods
While specific industrial production methods for 1,4-Bis(diisopropylamino)anthracene-9,10-dione are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(diisopropylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.
Substitution: The diisopropylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Bis(diisopropylamino)anthracene-9,10-dione has been explored for several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Bis(diisopropylamino)anthracene-9,10-dione, particularly in medicinal applications, involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This mechanism is similar to other anthraquinone derivatives used in cancer therapy . Additionally, the compound’s photophysical properties allow it to generate reactive oxygen species upon light activation, contributing to its cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(amino)anthracene-9,10-dione: Similar structure but with amino groups instead of diisopropylamino groups.
9,10-Diphenylanthracene: Another anthracene derivative known for its photophysical properties.
Mitoxantrone: A clinically used anthraquinone derivative with anticancer properties.
Uniqueness
1,4-Bis(diisopropylamino)anthracene-9,10-dione is unique due to the presence of diisopropylamino groups, which enhance its solubility and modify its electronic properties. This makes it particularly useful in applications requiring specific photophysical characteristics, such as organic light-emitting diodes (OLEDs) and fluorescent probes .
Properties
CAS No. |
142059-66-3 |
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Molecular Formula |
C26H34N2O2 |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
1,4-bis[di(propan-2-yl)amino]anthracene-9,10-dione |
InChI |
InChI=1S/C26H34N2O2/c1-15(2)27(16(3)4)21-13-14-22(28(17(5)6)18(7)8)24-23(21)25(29)19-11-9-10-12-20(19)26(24)30/h9-18H,1-8H3 |
InChI Key |
KVYWYLHBQAHOOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=C2C(=C(C=C1)N(C(C)C)C(C)C)C(=O)C3=CC=CC=C3C2=O)C(C)C |
Origin of Product |
United States |
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